N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]furan-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c16-12(9-1-3-17-7-9)14-10-5-13-15(6-10)11-2-4-18-8-11/h1,3,5-7,11H,2,4,8H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWBRYIQQHNGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The pyrazole ring in N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-3-carboxamide is typically constructed via cyclocondensation reactions. A validated method involves reacting hydrazine derivatives with 1,3-diketones or their equivalents. For example, ethyl trifluoroacetoacetate has been employed as a diketone surrogate in the synthesis of trifluoromethyl pyrimidine-pyrazole hybrids, achieving yields of 20.2–60.8% under reflux conditions. Adapting this approach, the tetrahydrofuran-3-yl substituent can be introduced via a pre-functionalized hydrazine precursor.
Functionalization of Pyrazole Intermediates
Post-cyclization functionalization is critical for introducing the tetrahydrofuran moiety. In studies of naphtho[2,1-b]furan-pyrazole hybrids, Vilsmeier formylation was utilized to install aldehyde groups at the pyrazole C-4 position, enabling subsequent nucleophilic substitutions. For the target compound, this strategy could involve formylation of 1H-pyrazol-4-amine followed by reductive amination with a tetrahydrofuran-3-yl fragment.
Tetrahydrofuran-3-yl Substituent Installation
Carbohydrate-Derived Synthesis
The tetrahydrofuran ring is often synthesized from carbohydrate precursors. For instance, D-ribose has been converted into tetrahydrofuran derivatives via crossed aldol reactions with formaldehyde, preserving stereochemical integrity. This method aligns with the need for enantiomerically pure intermediates in pharmaceutical applications.
Stereochemical Control and Characterization
X-ray crystallography has confirmed the relative configurations of tetrahydrofuran derivatives, with twisted conformations around C—O bonds observed in related compounds. For this compound, nuclear Overhauser effect (NOE) spectroscopy and chiral HPLC would be essential for verifying stereochemistry.
Amide Bond Formation Strategies
Carboxylic Acid Activation
Furan-3-carboxylic acid activation via acyl chlorides or mixed anhydrides is a standard approach. In the synthesis of trifluoromethyl pyrimidine amides, EDCl/HOBt-mediated coupling achieved yields exceeding 50%, with ¹H NMR confirming the presence of -CONH- groups at δ 10.46 ppm.
Direct Amination of Activated Esters
Alternative methods include reacting furan-3-carbonyl chloride with 1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine in the presence of triethylamine. This approach mirrors protocols used for naphthofuranpyrazol derivatives, where malononitrile and cyanoacetamide were employed as nucleophiles.
Reaction Optimization and Yield Data
Table 1: Comparative Analysis of Synthetic Methods
Mechanistic Insights and Side Reactions
Competing Pathways in Cyclocondensation
During pyrazole formation, competing keto-enol tautomerism can lead to regioisomeric byproducts. Studies on naphtho[2,1-b]furan derivatives demonstrated that electronic effects of substituents direct cyclization selectivity. For the target compound, electron-withdrawing groups on the tetrahydrofuran moiety may suppress undesired tautomerization.
Hydrolysis Risks in Amide Bond Formation
Prolonged reaction times in aqueous environments can hydrolyze the furan-carboxamide bond. Optimizations in trifluoromethyl pyrimidine syntheses showed that anhydrous dichloromethane with molecular sieves improved amide stability.
Analytical and Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra of related compounds exhibit diagnostic signals:
High-Resolution Mass Spectrometry (HRMS)
HRMS data for trifluoromethyl pyrimidine derivatives confirmed molecular ions with [M + Na]⁺ peaks, a strategy applicable to the target compound.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Multi-step sequences benefit from flow chemistry to minimize intermediate isolation. A four-step synthesis of pyrimidine derivatives achieved 20.2–60.8% yields in telescoped reactions, suggesting viability for large-scale production.
Green Chemistry Metrics
Solvent selection significantly impacts environmental footprint. Ethanol/water mixtures used in naphthofuranpyrazol recrystallization align with green chemistry principles and could be adopted for final purification.
Chemical Reactions Analysis
Types of Reactions
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-3-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can affect pathways related to oxidative stress, inflammation, and cell proliferation, among others.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with pyrazole-carboxamide derivatives (e.g., compounds 3a–3p from ) and THF-containing analogs (e.g., Example 52 in ). Key differences lie in substituent groups:
Key Observations :
- Oxygen-Containing Moieties : The THF group in the target compound and Example 52 may improve metabolic stability compared to aryl-substituted analogs due to reduced π-π stacking and enhanced solubility .
- Carboxamide vs. Sulfonamide : The furan-carboxamide in the target compound offers different hydrogen-bonding profiles compared to sulfonamide groups in Example 52, affecting target binding .
Comparison of Yields :
| Compound | Yield (%) | Key Reagents/Conditions |
|---|---|---|
| Target Compound | N/A | Likely EDCI/HOBt, THF functionalization |
| : 3a | 68 | EDCI, HOBt, DMF, room temperature |
| : 3d | 71 | EDCI, HOBt, DMF, room temperature |
Physical Properties
Melting points (mp) and spectral data reflect substituent effects:
Trends :
- Bulkier substituents (e.g., 4-fluorophenyl in 3d ) correlate with higher melting points due to increased crystallinity .
- THF’s flexibility might lower the target compound’s mp compared to rigid aryl-substituted analogs.
Inferences :
Biological Activity
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-3-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a unique combination of furan, pyrazole, and tetrahydrofuran moieties. These structural elements are known for their significant roles in various biological processes, making this compound a subject of extensive research.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
- Attachment of the Tetrahydrofuran Moiety : The pyrazole derivative is reacted with tetrahydrofuran-3-yl halide in the presence of a base.
- Formation of the Furan Carboxamide : The intermediate is then reacted with furan-3-carboxylic acid chloride to yield the final carboxamide product.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole and furan rings have been tested against various bacterial strains using the agar disc-diffusion method. The results show varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with some compounds displaying IC50 values in the low micromolar range .
Antiviral Activity
The antiviral potential of this compound has also been explored. Studies have shown that related pyrazole derivatives can inhibit viral replication effectively, with selectivity indices indicating favorable therapeutic profiles. For instance, certain derivatives have demonstrated EC50 values as low as 0.71 μM against specific viruses .
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways related to inflammation and oxidative stress.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-2-carboxamide | Similar structure but different carboxamide position | Moderate antimicrobial activity |
| N-(1-(tetrahydrofuran-3-y)-1H-pyrazol-4-y)thiophene | Thiophene instead of furan | Enhanced antiviral properties |
This comparison highlights that while structural modifications can influence biological activity, the specific combination of furan, pyrazole, and tetrahydrofuran in N-(1-(tetrahydrofuran-3-y)-1H-pyrazol-4-y)furan-3-carboxamide confers distinct properties that warrant further investigation.
Case Studies
Several case studies have documented the biological efficacy of related compounds:
- Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives against clinical isolates of MRSA and found that certain modifications led to improved activity compared to standard antibiotics .
- Antiviral Screening : Another investigation focused on the antiviral potential against Chikungunya virus, revealing promising results for derivatives with similar structural motifs .
Q & A
Q. Optimization Tips :
- Temperature control : Maintain low temperatures (0–5°C) during sensitive steps (e.g., amide coupling) to minimize side reactions.
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency .
- Yield improvement : Use one-pot sequential reactions to reduce intermediate isolation steps .
Basic: Which spectroscopic and analytical methods are most effective for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., tetrahydrofuran protons at δ 3.5–4.0 ppm, pyrazole C4 at ~145 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., furan and pyrazole protons) .
- Infrared Spectroscopy (IR) : Verify amide C=O stretch (~1650–1700 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .
- Mass Spectrometry (MS) : Use ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]+ ion) .
- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .
Advanced: How does the tetrahydrofuran-3-yl substituent influence physicochemical and pharmacokinetic properties compared to alkyl or aryl analogs?
Answer:
The tetrahydrofuran group enhances:
- Solubility : The oxygen atom increases polarity, improving aqueous solubility compared to ethyl or phenyl analogs .
- Metabolic stability : The cyclic ether resists oxidative degradation better than linear alkyl chains .
- Stereochemical effects : The 3-position substitution may influence binding to chiral targets (e.g., enzymes or receptors) .
Q. Methodological Evaluation :
- LogP measurement : Compare octanol-water partition coefficients via shake-flask or chromatographic methods .
- In vitro metabolic assays : Use liver microsomes to assess oxidative stability .
Advanced: How can molecular docking studies predict the binding affinity of this compound to target proteins, and what validation strategies are recommended?
Answer:
- Docking Workflow :
- Protein preparation : Retrieve target structures (e.g., kinases, GPCRs) from the PDB and optimize hydrogen bonding networks .
- Ligand parameterization : Generate 3D conformers of the compound using software like Open Babel.
- Binding site analysis : Identify key residues (e.g., catalytic sites) using AutoDock Vina or Schrödinger .
- Validation :
- Experimental correlation : Compare docking scores with IC₅₀ values from enzyme inhibition assays .
- Free energy calculations : Apply MM-GBSA to refine affinity predictions .
Example : Docking into a kinase active site may reveal hydrogen bonds between the amide carbonyl and conserved lysine residues .
Advanced: How can researchers resolve contradictions between in vitro bioactivity and in vivo efficacy observed in preclinical studies?
Answer:
Potential Causes and Solutions :
- Poor bioavailability :
- Formulation optimization : Use nanocarriers (e.g., liposomes) or co-solvents (e.g., PEG 400) to enhance solubility .
- Prodrug design : Modify the amide group to improve membrane permeability .
- Off-target effects :
- Selectivity profiling : Screen against panels of related targets (e.g., kinase families) .
- Metabolite identification : Use LC-MS to detect active/inactive metabolites in plasma .
Case Study : If in vitro IC₅₀ is low (nM range) but in vivo efficacy is weak, assess plasma protein binding via equilibrium dialysis .
Advanced: What strategies are recommended for analyzing polymorphic forms of this compound, and how do they impact pharmacological performance?
Answer:
- Polymorph Screening :
- Crystallization : Test solvents (e.g., ethanol, acetonitrile) under varying temperatures .
- PXRD and DSC : Characterize crystal forms and melting points .
- Impact on Bioactivity :
- Solubility differences : Metastable forms may exhibit higher dissolution rates .
- Stability testing : Store polymorphs under accelerated conditions (40°C/75% RH) to identify the most stable form .
Example : A study on a related carboxamide showed Form I had 2× higher bioavailability than Form II due to improved solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
